

Role of 4'-Chloro-2'-fluoroacetanilide as a synthetic intermediate

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Compound of Interest

Compound Name: 4'-Chloro-2'-fluoroacetanilide

Cat. No.: B1584712

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An In-depth Technical Guide to **4'-Chloro-2'-fluoroacetanilide**: A Pivotal Intermediate in Modern Synthesis

Introduction: The Strategic Importance of Halogenated Anilides

In the landscape of pharmaceutical and agrochemical development, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired biological activity, metabolic stability, and pharmacokinetic properties. **4'-Chloro-2'-fluoroacetanilide**, also known as N-(4-chloro-2-fluorophenyl)acetamide, has emerged as a particularly valuable synthetic intermediate due to the unique electronic properties conferred by its halogen substituents.^[1] This guide, prepared from a Senior Application Scientist's perspective, delves into the core utility of this compound, moving beyond simple data recitation to explore the causal relationships that make it a cornerstone in complex organic synthesis.^[1] Its stability and specific reactivity profile enable the construction of innovative molecules in medicinal and agricultural chemistry.^[1]

Physicochemical & Structural Characteristics

The utility of any synthetic intermediate begins with a thorough understanding of its fundamental properties. **4'-Chloro-2'-fluoroacetanilide** is typically a white to light-colored crystalline powder.^{[1][2]} The strategic placement of the chloro and fluoro groups on the phenyl

ring creates a unique electronic and steric environment that dictates its reactivity in subsequent synthetic steps.

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Table 1: Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	59280-70-5	[1][3][4]
Molecular Formula	C ₈ H ₇ ClFNO	[1][2][3]
Molecular Weight	187.60 g/mol	[1][2][3][5]
Melting Point	155 - 159 °C	[1][4]
Appearance	White to light yellow/red powder/crystal	[1][2]
Purity	≥ 98% (GC)	[1][2]
Storage Conditions	Store at 2 - 8 °C	[1]

Synthesis of the Intermediate

The most common and efficient synthesis of **4'-Chloro-2'-fluoroacetanilide** involves the acetylation of its corresponding aniline precursor, 4-chloro-2-fluoroaniline. This reaction is a classic example of N-acylation, where the nucleophilic amine group attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The acetamido group serves not only as a key structural component but also as a protecting group for the amine, moderating its reactivity and directing effects in subsequent electrophilic aromatic substitution reactions.

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start -> reagent [arrowhead=none]; reagent -> product [label=" N-Acetylation "]; product ->
byproduct [arrowhead=none]; } dot Caption: Synthetic pathway for **4'-Chloro-2'-fluoroacetanilide**.

Experimental Protocol: Synthesis of 4'-Chloro-2'-fluoroacetanilide

This protocol is adapted from standard procedures for the acetylation of anilines.^{[6][7]}

- Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluoroaniline (14.5 g, 0.1 mol).
- Solvent Addition: Add 100 mL of a suitable solvent, such as glacial acetic acid or toluene.
- Reagent Addition: While stirring, slowly add acetic anhydride (11.2 g, 0.11 mol) to the flask. An exotherm may be observed.
- Reaction: Heat the reaction mixture to 80-100°C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
- Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
- Drying: Dry the collected solid in a vacuum oven at 60-70°C to yield **4'-Chloro-2'-fluoroacetanilide**. Purity can be further enhanced by recrystallization from an ethanol/water mixture.

Core Applications as a Synthetic Intermediate

The true value of **4'-Chloro-2'-fluoroacetanilide** lies in its role as a versatile building block. The acetamido group can be readily hydrolyzed under acidic or basic conditions to regenerate the free amine, which is a powerful nucleophile and a precursor for diazonium salt formation.

Precursor to 4-Chloro-2-fluoroaniline

One of the most direct and critical applications is its use as a stable precursor to 4-chloro-2-fluoroaniline. The acetanilide is often easier to handle, purify, and store than the corresponding free aniline. The subsequent hydrolysis provides a clean, high-yield route to the aniline when it is needed for a subsequent reaction step.

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dot Caption: Workflow showing hydrolysis to a key building block.

Experimental Protocol: Hydrolysis to 4-Chloro-2-fluoroaniline

This protocol is directly based on a published synthetic procedure.^[8]

- Setup: In a 1 L flask equipped with a magnetic stirrer and reflux condenser, dissolve **4'-Chloro-2'-fluoroacetanilide** (155 g, 0.83 mol) in 400 mL of ethanol.
- Base Addition: Prepare a solution of sodium hydroxide (72.0 g, 1.8 mol) in 100 mL of water. Add this solution dropwise to the stirred ethanolic solution of the acetanilide.
- Reaction: Upon completion of the addition, heat the reaction mixture to reflux and maintain for three hours.

- Workup: Cool the reaction mixture to ambient temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).
- Isolation: Combine the organic extracts and concentrate them under reduced pressure to obtain a residual oil.
- Purification: Purify the oil by vacuum distillation to yield pure 4-chloro-2-fluoroaniline.^[8]

Role in Pharmaceutical Synthesis: Kinase Inhibitors

The 4-chloro-2-fluoroaniline moiety, readily accessible from our title intermediate, is a privileged scaffold in the design of modern kinase inhibitors used in targeted cancer therapy.^[9] The aniline nitrogen is crucial for forming hydrogen bonds with the "hinge region" of the kinase's ATP-binding site.^{[9][10]} The halogen atoms play a vital role:

- Fluorine: Its high electronegativity can modulate the pKa of the aniline, influence lipophilicity, and improve metabolic stability.^[9]
- Chlorine: It can occupy hydrophobic pockets within the active site, enhancing binding affinity and selectivity. The presence of chlorine-containing molecules is significant, with over 250 FDA-approved drugs featuring this halogen.^[11]

For example, this scaffold is a component of complex heterocyclic systems designed as covalent inhibitors for kinases like Focal Adhesion Kinase (FAK) or Epidermal Growth Factor Receptor (EGFR), where the aniline is a key part of the core that positions a reactive "warhead" to bind to a nearby cysteine residue.^{[12][13]}

Safety and Handling

As with any laboratory chemical, proper handling of **4'-Chloro-2'-fluoroacetanilide** is essential. It is classified as toxic if swallowed, in contact with skin, or if inhaled.^[14] It is also known to cause skin and serious eye irritation.^{[15][16]}

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.^{[14][17]} Use only in a well-ventilated area or with respiratory protection like a NIOSH-approved respirator.^{[14][18]}

- Handling: Avoid breathing dust.[14][16] Wash hands and any exposed skin thoroughly after handling.[14][17] Do not eat, drink, or smoke when using this product.[14]
- First Aid:
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[14][17]
 - Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][17]
 - Ingestion: Immediately call a poison center or doctor. Do NOT induce vomiting. Rinse mouth.[14]
- Storage: Store locked up in a well-ventilated, dry, and cool place. Keep the container tightly closed.[14][17]

Conclusion

4'-Chloro-2'-fluoroacetanilide is more than just a chemical on a shelf; it is a strategic tool for molecular architects. Its value is derived from its dual nature: it is a stable, easily handled solid that also provides facile, high-yield access to the highly valuable 4-chloro-2-fluoroaniline building block. The specific combination of chloro and fluoro substituents imparts desirable properties that are leveraged in the rational design of high-value molecules, particularly in the competitive field of kinase inhibitor development. Understanding the chemistry, applications, and handling of this intermediate is crucial for researchers and scientists aiming to innovate in drug discovery and agrochemical synthesis.

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